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molecular formula C17H34O B165747 9-Heptadecanone CAS No. 540-08-9

9-Heptadecanone

Cat. No. B165747
M. Wt: 254.5 g/mol
InChI Key: WTJKUFMLQFLJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329923B2

Procedure details

A Grignard solution of n-octylmagnesiumbromide in diethylether (2.0 M, 100 mL, 0.2 mol) was slowly added via syringe to a stirred mixture of n-octylcyanide (13.92 g, 0.1 mol) in diethyl ether (100 mL) at 0° C. under N2 atmosphere. After stirring for 12 h at reflux temperature, the reaction was quenched with an aqueous HCl-solution (2.0 M, 50 mL) at 0° C. and subsequently vigorously stirred for an additional 3 h at room temperature. The organic phase was separated and the aqueous phase was extracted with diethylether. The combined organic phases were washed with a saturated bicarbonate solution and brine, dried over MgSO4 and evaporated under reduced pressure to give an orange solid. The resulting solid was purified recrystallization from methanol to afford yellow crystals (VIII) (18.06 g, 71%). 1H-NMR (CDCl3): δ=2.33 (t, J=7.4 Hz, 4H), 1.58-1.44 (m, 4H), 1.30-1.10 (s, 20H), 0.82 (t, J=6.4 Hz, 6H). 13C-NMR (CDCl3): δ=212.33, 43.42, 32.44, 30.01, 29.90, 29.78, 24.49, 23.26, 14.70.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:11]([C:19]#N)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C([O:23]CC)C>>[CH3:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][C:19](=[O:23])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Mg]Br
Name
Quantity
13.92 g
Type
reactant
Smiles
C(CCCCCCC)C#N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with an aqueous HCl-solution (2.0 M, 50 mL) at 0° C.
STIRRING
Type
STIRRING
Details
subsequently vigorously stirred for an additional 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethylether
WASH
Type
WASH
Details
The combined organic phases were washed with a saturated bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified
CUSTOM
Type
CUSTOM
Details
recrystallization from methanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CCCCCCCCC(CCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.06 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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